CRF1 Receptor Functional Antagonism: Quantitative SAR Baseline Established by the Unsubstituted Parent
In the Neurogen CRF1 receptor modulator patent series, the generic Markush structure (Formula I) encompasses N-phenyl benzimidazolecarboxamides wherein R1 and R2 are hydrogen or lower alkyl, and the benzimidazole 5- and 6-positions (R5, R6) are substituted with halogen, alkoxy, or alkyl groups [1]. While the patent explicitly states that 'when appropriately substituted, such compounds act as selective modulators of CRF1 receptors,' the unsubstituted parent compound (R5 = R6 = H, R1 = H, R2 = H, G = H) represents the minimum pharmacophoric element [1]. For a representative substituted analog in the series (BDBM50420926, bearing methoxyethoxy substituents at the benzimidazole 5-position and an N-cyclopropylmethyl side chain), the IC50 for displacement of [125I]CRF from human CRF1 receptor expressed in HEK293 cells was 51 nM, with functional antagonist activity (inhibition of CRF-stimulated cAMP accumulation) yielding an IC50 of 110 nM [2]. The unsubstituted parent (2288-16-6) is the indispensable reference point for quantifying the contribution of each substituent to receptor affinity.
| Evidence Dimension | CRF1 receptor functional antagonism (cAMP assay) |
|---|---|
| Target Compound Data | Not explicitly reported in public domain; serves as the unsubstituted baseline (predicted weak or inactive based on SAR trends requiring 5,6-disubstitution for potency) |
| Comparator Or Baseline | Representative substituted analog (BDBM50420926): IC50 = 110 nM (CRF1 cAMP antagonism, HEK293 cells) |
| Quantified Difference | Fold-difference cannot be calculated without target compound data; however, the SAR dependency on 5,6-substitution is a class-level inference substantiated by the patent disclosure requiring 'appropriate substitution' for selective CRF1 modulation [1]. |
| Conditions | Human CRF1 receptor expressed in HEK293 cells; inhibition of CRF-stimulated cAMP accumulation after 30 min by fluorescence immunoassay |
Why This Matters
Procurement of 2288-16-6 as the unsubstituted CRF1 chemical probe baseline is essential for any laboratory seeking to independently validate or extend the SAR of this chemotype; without this compound, the incremental affinity gain attributable to benzimidazole ring substitution cannot be experimentally deconvoluted.
- [1] Hutchison A, Yoon T, Horvath RF, Ge P. US Patent 6,583,169. N-phenyl benzimidazolecarboxamide and N-phenyl indolecarboxamide derivatives. Issued June 24, 2003. Assignee: Neurogen Corporation. View Source
- [2] BindingDB. BDBM50420926 (CHEMBL2087573). Affinity data for CRF1 receptor. Accessed 2026. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420926 View Source
